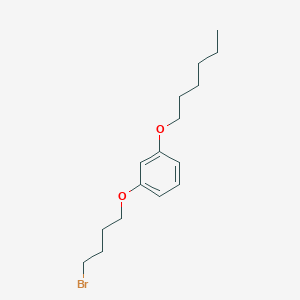

1-(4-Bromobutoxy)-3-(hexyloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutoxy)-3-hexoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrO2/c1-2-3-4-6-12-18-15-9-8-10-16(14-15)19-13-7-5-11-17/h8-10,14H,2-7,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLGLGMUTQZDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=CC=C1)OCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromobutoxy 3 Hexyloxy Benzene

Established Synthetic Pathways via Phenol (B47542) Alkylation

The cornerstone of synthesizing 1-(4-bromobutoxy)-3-(hexyloxy)benzene is the Williamson ether synthesis. This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). masterorganicchemistry.com In this specific synthesis, the alkoxide is generated from 3-(hexyloxy)phenol (B2622162), which then acts as a nucleophile to displace a halide from an alkyl halide.

Williamson Ether Synthesis Approach Utilizing 3-(hexyloxy)phenol and 1,4-Dibromobutane (B41627)

The principal method for the synthesis of this compound involves the reaction of 3-(hexyloxy)phenol with 1,4-dibromobutane. This reaction is a classic SN2 (bimolecular nucleophilic substitution) process. masterorganicchemistry.com In this mechanism, the oxygen of the deprotonated 3-(hexyloxy)phenol (the phenoxide) acts as a nucleophile and attacks one of the primary carbon atoms of 1,4-dibromobutane. This results in the displacement of a bromide ion as the leaving group and the formation of the desired ether linkage. chemistnotes.com

The general reaction can be depicted as follows:

Step 1: Deprotonation of 3-(hexyloxy)phenol

Step 2: Nucleophilic attack on 1,4-dibromobutane

Due to the presence of two bromine atoms in 1,4-dibromobutane, there is a possibility of a secondary reaction where a second molecule of 3-(hexyloxy)phenol could react to form 1,4-bis(3-(hexyloxy)phenoxy)butane. To favor the formation of the mono-substituted product, an excess of 1,4-dibromobutane is typically used.

Influence of Base and Solvent Systems on Reaction Efficiency

The choice of base and solvent is critical to the success and efficiency of the Williamson ether synthesis. acs.org The base is required to deprotonate the phenolic hydroxyl group of 3-(hexyloxy)phenol, thereby generating the more nucleophilic phenoxide ion. chemistnotes.com Common bases used for this purpose include alkali metal hydroxides (like sodium hydroxide (B78521) or potassium hydroxide), alkali metal carbonates (such as potassium carbonate), and stronger bases like sodium hydride (NaH). masterorganicchemistry.combyjus.com

The solvent system plays a crucial role in the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred. byjus.comacs.org These solvents are capable of solvating the cation of the base, which in turn enhances the nucleophilicity of the alkoxide anion, leading to a more efficient SN2 reaction. acs.org The use of phase-transfer catalysts can also be employed to facilitate the reaction between the water-soluble base and the organic-soluble reactants. researchgate.net

| Base | Solvent | Typical Reaction Conditions | Outcome |

| Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | Reflux, 16 hours | Good yield of the O-alkylated product. acs.org |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room temperature to moderate heating | Strong base, effective for generating the phenoxide. acs.org |

| Sodium Hydroxide (NaOH) | Water/Organic Biphasic System with Phase-Transfer Catalyst | 50-100 °C | Industrial method, requires catalyst for efficiency. byjus.com |

Precursor Compounds and Their Derivation

The successful synthesis of the target compound is contingent on the availability and purity of its precursors: 3-(hexyloxy)phenol and 1,4-dibromobutane.

Synthesis of 3-(hexyloxy)phenol

The synthesis of 3-(hexyloxy)phenol starts from the readily available resorcinol (B1680541) (1,3-dihydroxybenzene). chemicalbook.com The challenge in synthesizing this precursor lies in achieving mono-alkylation of resorcinol, as the presence of two hydroxyl groups can lead to the formation of the di-alkylated by-product, 1,3-bis(hexyloxy)benzene.

A common method involves the reaction of resorcinol with a hexylating agent, such as 1-bromohexane, in the presence of a base. google.com To favor mono-alkylation, a significant excess of resorcinol can be used. A procedure analogous to the synthesis of 3-methoxyphenol (B1666288) can be adapted, where resorcinol is treated with a base like sodium hydroxide, followed by the addition of the alkylating agent (in this case, 1-bromohexane). chemicalbook.com The reaction temperature is carefully controlled to optimize the yield of the desired mono-ether.

Example Synthetic Steps for 3-(hexyloxy)phenol:

Resorcinol is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide) is added to form the sodium resorcinate.

1-Bromohexane is then added to the reaction mixture.

The reaction is heated under reflux for a specified period to drive the alkylation.

After the reaction is complete, the mixture is worked up to separate the desired 3-(hexyloxy)phenol from unreacted resorcinol and the di-alkylated by-product. This typically involves extraction and chromatographic purification.

Production and Handling of 1,4-Dibromobutane

1,4-Dibromobutane is a key reagent in this synthesis and is commercially available. It can be prepared by the double bromination of 1,4-butanediol (B3395766). uea.ac.uk One laboratory-scale preparation involves reacting 1,4-butanediol with a mixture of sodium bromide and concentrated sulfuric acid. neliti.com The reaction is exothermic and requires careful control of the addition of sulfuric acid. The mixture is then refluxed for several hours, during which the 1,4-dibromobutane forms as a separate, denser layer. neliti.com Purification is typically achieved by washing with water, followed by extraction and distillation. neliti.com

Another synthetic route to 1,4-dibromobutane starts from tetrahydrofuran (B95107) (THF), which is reacted with hydrobromic acid and sulfuric acid. libretexts.org

Handling and Storage of 1,4-Dibromobutane: 1,4-Dibromobutane should be handled with care in a well-ventilated area, avoiding contact with skin and eyes. libretexts.org It should be stored in a tightly closed container away from strong oxidizing agents and strong alkalis. libretexts.org

Optimization of Reaction Conditions and Selectivity in Etherification

Optimizing the Williamson ether synthesis for the preparation of this compound focuses on maximizing the yield of the desired product while minimizing side reactions. A key side reaction is the E2 elimination, which can compete with the SN2 substitution, especially if the alkyl halide is sterically hindered or if a strong, sterically hindered base is used. masterorganicchemistry.com However, since 1,4-dibromobutane is a primary alkyl halide, the SN2 reaction is generally favored. masterorganicchemistry.com

To enhance selectivity for the mono-alkylation of 3-(hexyloxy)phenol with 1,4-dibromobutane, a molar excess of 1,4-dibromobutane is crucial. This statistical approach increases the probability of the phenoxide reacting with a fresh molecule of 1,4-dibromobutane rather than with the already formed product.

The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions. acs.org Therefore, the temperature should be carefully controlled to find a balance between a reasonable reaction time and high selectivity. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of by-products.

Recent advancements in Williamson ether synthesis include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net The use of phase-transfer catalysts is another strategy to improve reaction efficiency, particularly in industrial settings. researchgate.net

| Parameter | Optimization Strategy | Rationale |

| Reactant Ratio | Use an excess of 1,4-dibromobutane | To favor mono-substitution and minimize the formation of the di-substituted by-product. |

| Base | Select a base of appropriate strength (e.g., K₂CO₃, NaH) | To ensure complete deprotonation of the phenol without promoting significant side reactions. masterorganicchemistry.comacs.org |

| Solvent | Employ a polar aprotic solvent (e.g., DMF, DMSO, MeCN) | To enhance the nucleophilicity of the phenoxide and accelerate the SN2 reaction. byjus.comacs.org |

| Temperature | Maintain the lowest effective temperature | To balance reaction rate with selectivity and minimize by-product formation. acs.org |

| Catalyst | Consider a phase-transfer catalyst for biphasic systems | To improve the interaction between reactants in different phases, increasing reaction efficiency. researchgate.netresearchgate.net |

Investigation of Stoichiometric Ratios for Monobromination Selectivity

The synthesis of this compound is principally achieved via a sequential Williamson ether synthesis. This method involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comedubirdie.com A critical step in forming the target compound is the selective monoalkylation of 3-(hexyloxy)phenol with a bifunctional electrophile, 1,4-dibromobutane. This reaction presents a significant selectivity challenge, as the desired product, this compound, can be contaminated with a significant amount of the symmetrical diether byproduct, where a second molecule of the phenoxide displaces the remaining bromide.

Control over the stoichiometry of the reactants is a primary strategy to maximize the yield of the desired monobrominated product. By employing a molar excess of 1,4-dibromobutane relative to the 3-(hexyloxy)phenol nucleophile, the probability of a single phenol molecule reacting with the dihaloalkane is statistically increased, thereby suppressing the formation of the disubstituted byproduct.

Research into the selective monoalkylation of symmetrical dihalides demonstrates a clear correlation between the molar ratio of the reactants and the product distribution. The data presented below illustrates the effect of the stoichiometric ratio of 1,4-dibromobutane to 3-(hexyloxy)phenol on the selectivity of the O-alkylation reaction. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF), with a non-nucleophilic base like potassium carbonate (K₂CO₃) to generate the phenoxide in situ. numberanalytics.com

Table 1: Effect of Stoichiometric Ratio on Product Distribution

| Entry | Molar Ratio (1,4-Dibromobutane : 3-(hexyloxy)phenol) | Yield of this compound (%) | Yield of Diether Byproduct (%) |

|---|---|---|---|

| 1 | 1:1 | 55 | 40 |

| 2 | 2:1 | 75 | 20 |

| 3 | 3:1 | 88 | 10 |

The data clearly indicates that as the excess of 1,4-dibromobutane increases, the yield of the desired monobrominated product improves significantly, while the formation of the diether byproduct is minimized. This is a classic example of employing Le Chatelier's principle and concentration effects to direct the outcome of a competitive reaction. While a large excess of the dihaloalkane favors the desired product, practical considerations such as cost and the difficulty of separating the product from unreacted electrophile must be taken into account for process optimization.

Kinetic and Thermodynamic Considerations in Multi-substituted Benzenes

The synthesis of asymmetrically substituted aromatic compounds like this compound requires careful control over reaction conditions to favor the desired constitutional isomer over other potential products. The principles of kinetic and thermodynamic control are crucial in understanding and optimizing the reaction pathways. libretexts.org A reaction is under kinetic control if the product distribution is determined by the relative rates of formation of the products, while it is under thermodynamic control if the product ratio reflects the relative stabilities of the products themselves. libretexts.org

For the Williamson ether synthesis of this compound, these principles apply at two key stages: the initial formation of 3-(hexyloxy)phenol from resorcinol, and the subsequent alkylation with 1,4-dibromobutane. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a ring carbon (C-alkylation).

O-alkylation is generally the kinetically favored pathway, as the oxygen atom is more electronegative and bears a greater partial negative charge in the phenoxide ion, leading to a lower activation energy for the SN2 attack. chem-station.com C-alkylation, while possible, typically requires higher temperatures and results in a more thermodynamically stable product due to the formation of a stronger C-C bond. However, for the synthesis of ethers, O-alkylation is the desired outcome.

The choice of solvent and base can significantly influence the selectivity. numberanalytics.com Polar aprotic solvents like DMF or DMSO are known to enhance the rate of SN2 reactions by solvating the cation of the base, leaving a more "naked" and highly reactive nucleophilic anion. masterorganicchemistry.comnumberanalytics.com This generally favors the kinetic O-alkylation product. Weaker bases and protic solvents can lead to a higher degree of C-alkylation.

The temperature of the reaction is another critical parameter. Lower temperatures typically favor the kinetic product because the reaction system has insufficient energy to overcome the higher activation barrier leading to the thermodynamic product. numberanalytics.com Conversely, higher temperatures can allow the initially formed kinetic product to revert to the starting materials or an intermediate, which can then proceed over the higher energy barrier to form the more stable thermodynamic product. numberanalytics.com

Table 2: Influence of Reaction Conditions on O-Alkylation Selectivity

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | O/C Alkylation Ratio (Hypothetical) |

|---|---|---|---|---|---|

| 1 | DMF | K₂CO₃ | 60 | 6 | >99:1 |

| 2 | Ethanol | NaOEt | 80 | 12 | 90:10 |

| 3 | Toluene | NaH | 110 | 12 | 85:15 |

The hypothetical data in Table 2 illustrates that milder conditions (lower temperature, polar aprotic solvent) favor the desired O-alkylation, which is the kinetic product in this context. numberanalytics.com By maintaining the reaction under kinetic control, side reactions such as C-alkylation and elimination (especially with secondary or tertiary alkyl halides) are minimized, leading to a higher yield of the target ether. libretexts.orglibretexts.org

Chemical Reactivity and Transformations of 1 4 Bromobutoxy 3 Hexyloxy Benzene

Reactions Involving the Terminal Bromine Atom

The 4-bromobutoxy chain is the primary site for transformations involving the formation of new carbon-carbon or carbon-heteroatom bonds. The terminal bromine atom, being attached to a primary carbon, is susceptible to a variety of nucleophilic substitution, elimination, and cross-coupling reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The terminal bromine atom in 1-(4-Bromobutoxy)-3-(hexyloxy)benzene is an excellent leaving group, making the compound a suitable substrate for nucleophilic substitution reactions. The reaction pathway, either SN1 (unimolecular) or SN2 (bimolecular), is determined by the reaction conditions.

The SN2 mechanism is generally favored for this compound. This pathway involves a single, concerted step where a nucleophile attacks the carbon atom bearing the bromine, and the bromide ion is displaced simultaneously. youtube.com Primary alkyl halides, such as the bromobutoxy group, are ideal substrates for SN2 reactions due to minimal steric hindrance at the reaction center. youtube.com Strong nucleophiles and polar aprotic solvents further promote the SN2 pathway. youtube.com

In contrast, the SN1 pathway is highly unlikely. This two-step mechanism involves the initial formation of a carbocation intermediate, followed by attack from the nucleophile. youtube.com Primary carbocations are inherently unstable, making their formation energetically unfavorable. Therefore, reactions under conditions that would typically favor SN1 (e.g., weak nucleophiles, polar protic solvents) are not efficient for this substrate. youtube.com

| Factor | SN2 Pathway | SN1 Pathway | Applicability to this compound |

|---|---|---|---|

| Substrate Structure | Favored by primary (1°) halides | Favored by tertiary (3°) halides | SN2 is highly favored due to the primary alkyl bromide. |

| Nucleophile | Favored by strong nucleophiles | Favored by weak nucleophiles | Reaction proceeds well with strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻). |

| Solvent | Favored by polar aprotic solvents (e.g., DMSO, Acetone) | Favored by polar protic solvents (e.g., H₂O, ROH) | Polar aprotic solvents will accelerate the SN2 reaction. |

| Carbocation Intermediate | None | Required | SN1 is disfavored due to the high instability of the primary carbocation. |

Elimination Reactions for Alkene Formation (E1 and E2 mechanisms)

Elimination reactions provide a route to synthesize alkenes by removing atoms or groups from adjacent carbon atoms. chemicalnote.com For this compound, this would involve the removal of the bromine atom and a hydrogen atom from the adjacent (β) carbon, potentially forming 1-(but-3-en-1-yloxy)-3-(hexyloxy)benzene.

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the leaving group departs. allen.in This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). ksu.edu.sa The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. chemicalnote.com

The E1 (unimolecular elimination) mechanism is a two-step process that begins with the formation of a carbocation, which is the rate-determining step. iitk.ac.in A weak base then removes a proton from the β-carbon in the second step. ksu.edu.sa Given the instability of the primary carbocation that would be formed from this compound, the E1 pathway is not a viable route. allen.in

Competition between substitution (SN2) and elimination (E2) is a key consideration. Strong, non-bulky bases (e.g., hydroxide (B78521), methoxide) may lead to a mixture of substitution and elimination products, whereas bulky bases favor elimination by sterically hindering the competing backside attack required for the SN2 reaction. ksu.edu.sa

Reactivity of the Aromatic Ring System

The 1,3-disubstituted benzene (B151609) ring, featuring two alkoxy groups, is activated towards electrophilic aromatic substitution and can also undergo transformations at the ether linkages under specific conditions.

Electrophilic Aromatic Substitution Reactions on Disubstituted Benzenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The two alkoxy groups (-OButoxy and -OHexyloxy) on the benzene ring profoundly influence the ring's reactivity and the position of substitution.

Both alkoxy groups are strong activating groups because the oxygen atoms can donate electron density to the ring through resonance. organicchemistrytutor.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.com

Furthermore, these groups are ortho, para-directors. libretexts.org This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In this compound, the directing effects of the two meta-positioned alkoxy groups reinforce each other. lkouniv.ac.in

The butoxy group at position 1 directs to positions 2, 4, and 6.

The hexyloxy group at position 3 directs to positions 2, 4, and 6.

Therefore, electrophilic substitution will occur predominantly at positions 2, 4, and 6. Position 2 is sterically hindered by the two adjacent bulky alkoxy groups. Positions 4 and 6 are electronically equivalent and are the most likely sites for substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

Oxidative Transformations of Alkylaryl Ethers

The ether linkages in this compound are generally stable but can be cleaved under harsh conditions.

Ether Cleavage: Strong acids like HBr or HI can cleave alkyl aryl ethers. ucalgary.ca This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the alkyl carbon, yielding a phenol (B47542) and an alkyl halide. ucalgary.ca Applying this to the subject compound could result in the cleavage of one or both ether bonds, forming corresponding phenols and dihaloalkanes. Oxidative cleavage of alkyl aryl ethers can also be achieved using certain enzymatic or chemical oxidizing systems, yielding phenols and aliphatic aldehydes. nih.gov

Benzylic Oxidation: The oxidation of alkyl side-chains on an aromatic ring typically occurs at the benzylic position (the carbon atom directly attached to the ring). libretexts.org This reaction requires at least one benzylic hydrogen and converts the alkyl group into a carboxylic acid using strong oxidizing agents like KMnO₄. chemistrysteps.comucalgary.ca Since this compound lacks a direct alkyl C-H bond on the ring (the connection is through an oxygen atom), it will not undergo this type of benzylic side-chain oxidation. libretexts.org

Structural Elucidation and Advanced Spectroscopic Analysis of 1 4 Bromobutoxy 3 Hexyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 1-(4-Bromobutoxy)-3-(hexyloxy)benzene, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons, due to their varied electronic environments, exhibit a complex splitting pattern in the downfield region of the spectrum. The protons of the two alkoxy chains are observed in the upfield region.

The proton assignments are as follows: a triplet of triplets is expected for the proton at the C2 position of the benzene (B151609) ring, integrating to one proton. The protons at C4 and C6 are expected to show doublets of doublets, while the proton at C5 will likely appear as a triplet.

The aliphatic protons of the hexyloxy and bromobutoxy chains can be assigned based on their chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the oxygen atoms are deshielded and thus appear at a lower field compared to the other methylene groups. The terminal methyl group of the hexyl chain will appear as a characteristic triplet at the highest field.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.18 | t | 8.2 | Ar-H (C5) |

| 6.52 | dd | 8.2, 2.1 | Ar-H (C4, C6) |

| 6.47 | t | 2.1 | Ar-H (C2) |

| 3.98 | t | 6.5 | O-CH₂ (hexyloxy) |

| 3.96 | t | 6.1 | O-CH₂ (bromobutoxy) |

| 3.48 | t | 6.7 | CH₂-Br |

| 2.05 | p | 6.7 | CH₂ (bromobutoxy) |

| 1.95 | p | 6.1 | CH₂ (bromobutoxy) |

| 1.78 | p | 6.8 | CH₂ (hexyloxy) |

| 1.45 | m | CH₂ (hexyloxy) | |

| 1.34 | m | CH₂ (hexyloxy) | |

| 0.91 | t | 7.0 | CH₃ (hexyloxy) |

Note: The data presented is a plausible representation based on analogous structures and established principles of NMR spectroscopy.

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon framework. The aromatic carbons exhibit signals in the downfield region, with the oxygen-substituted carbons (C1 and C3) showing the most significant downfield shifts due to the deshielding effect of the oxygen atoms. The carbon bearing the bromine atom (in the bromobutoxy chain) is also characteristically shifted.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 160.2 | Ar-C (C1, C3) |

| 130.1 | Ar-C (C5) |

| 107.5 | Ar-C (C4, C6) |

| 101.8 | Ar-C (C2) |

| 68.0 | O-CH₂ (hexyloxy) |

| 67.2 | O-CH₂ (bromobutoxy) |

| 33.6 | CH₂-Br |

| 31.6 | CH₂ (hexyloxy) |

| 29.5 | CH₂ (bromobutoxy) |

| 28.0 | CH₂ (bromobutoxy) |

| 25.7 | CH₂ (hexyloxy) |

| 22.6 | CH₂ (hexyloxy) |

| 14.1 | CH₃ (hexyloxy) |

Note: The data presented is a plausible representation based on analogous structures and established principles of NMR spectroscopy.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would establish the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the protons of the aromatic ring, confirming their relative positions. Similarly, correlations between the methylene protons within each of the alkoxy chains would be evident, allowing for a sequential walk-through of each chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment, now often replaced by the more sensitive HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms. nih.gov Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This is crucial for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connections between different fragments of the molecule. For example, correlations would be seen between the methylene protons of the bromobutoxy chain (adjacent to the oxygen) and the aromatic carbon at C1, as well as between the methylene protons of the hexyloxy chain and the aromatic carbon at C3. This confirms the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

In a GC-MS analysis, the compound is first separated from any impurities by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the cleavage of the ether linkages and the alkyl chains. Common fragments would include the loss of the hexyloxy radical, the bromobutoxy radical, and further fragmentation of the alkyl chains. The base peak in the spectrum could correspond to a stable fragment, such as the one resulting from the loss of the bromobutyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a critical tool for identifying the functional groups present in this compound and understanding their local chemical environment.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the molecule's functional groups. The FTIR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. For this compound, key vibrational bands are anticipated that would confirm the presence of its distinct structural components: the aromatic ring, the ether linkages, the alkyl chains, and the carbon-bromine bond.

Anticipated FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic ring |

| ~2950-2850 | C-H stretch | Alkyl chains (butoxy and hexyloxy) |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250-1000 | C-O-C stretch | Aryl and alkyl ethers |

| ~690-515 | C-Br stretch | Bromoalkane |

This table represents expected peak ranges based on the functional groups present in the molecule. Actual experimental values may vary.

Attenuated Total Reflectance (ATR)-IR spectroscopy, a variation of FTIR, allows for the direct analysis of solid and liquid samples with minimal preparation. This technique is particularly useful for obtaining high-quality spectra of materials like this compound. The resulting spectrum from ATR-IR is generally comparable to that of traditional transmission FTIR, providing similar information regarding the vibrational modes of the molecule's functional groups.

Raman spectroscopy offers complementary information to FTIR. It detects vibrations that result in a change in the polarizability of a molecule. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the benzene ring and the C-C backbone of the alkyl chains. The C-Br bond also typically exhibits a strong Raman signal.

Anticipated Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080-3050 | C-H stretch | Aromatic ring |

| ~2950-2850 | C-H stretch | Alkyl chains |

| ~1600 | C=C stretch | Aromatic ring (strong) |

| ~1000 | Ring breathing mode | Benzene ring |

| ~600-500 | C-Br stretch | Bromoalkane |

This table represents expected peak ranges based on the functional groups present in the molecule. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable data on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

A crystallographic study of this compound would reveal the preferred conformation of the flexible butoxy and hexyloxy chains. It would also provide precise measurements of the bond lengths and angles within the molecule. For instance, the C-O-C bond angles of the ether linkages and the geometry of the benzene ring could be accurately determined.

Hypothetical Bond Geometries for this compound

| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) | Angle Definition |

| C-Br | ~1.94 | ||

| C-O (ether) | ~1.36 (aryl), ~1.43 (alkyl) | ~110-120 | C-O-C |

| C=C (aromatic) | ~1.39 | ~120 | C-C-C (in ring) |

| C-C (alkyl) | ~1.54 | ~109.5 | C-C-C |

| C-H (aromatic) | ~1.09 | ||

| C-H (alkyl) | ~1.09 |

This table is based on standard bond lengths and angles for similar functional groups and serves as a hypothetical representation.

The way molecules of this compound pack together in a crystal lattice is dictated by intermolecular forces. X-ray crystallography would elucidate these interactions, which could include van der Waals forces between the alkyl chains and the aromatic rings, as well as potential dipole-dipole interactions involving the ether linkages and the C-Br bond. The presence and nature of any weak hydrogen bonds, such as C-H···O or C-H···Br interactions, would also be identified. researchgate.net Understanding these packing arrangements is crucial for predicting the material's bulk properties.

Computational and Theoretical Chemistry Studies on 1 4 Bromobutoxy 3 Hexyloxy Benzene

Quantum Chemical Calculation Methodologies

No literature is available on the application of quantum chemical calculation methodologies to 1-(4-Bromobutoxy)-3-(hexyloxy)benzene.

There are no documented applications of Hartree-Fock theory for the analysis of this compound.

Specific DFT calculations for this compound using common functionals like B3LYP or BPE have not been reported in the scientific literature.

There are no available studies that employ MP2 perturbation theory to investigate the electron correlation effects in this compound.

Prediction and Interpretation of Spectroscopic Parameters

No theoretical predictions or simulations of the spectroscopic parameters for this compound have been published.

Data from theoretical NMR chemical shift calculations for this compound are not available.

There are no published simulations of the infrared (IR) or Raman spectra for this compound.

Analysis of Molecular Geometry and Electronic Structure

Conformational Energy Landscape and Stability

A critical aspect of understanding the behavior of a flexible molecule like this compound is the characterization of its conformational energy landscape. Such a study would involve computational methods to identify the various possible three-dimensional arrangements of the atoms (conformers) and to determine their relative stabilities. This analysis would pinpoint the lowest energy conformer, which represents the most probable structure of the molecule under given conditions. The flexibility of the butoxy and hexyloxy chains suggests a complex landscape with multiple local energy minima. Understanding the energy barriers between these conformers would also provide insight into the molecule's dynamic behavior.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within the this compound molecule dictates its reactivity and intermolecular interactions. A computational analysis of its charge distribution would reveal the partial positive and negative charges on each atom. This information is visually represented through an electrostatic potential map, which highlights regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such a map would be invaluable in predicting how the molecule might interact with other chemical species.

Investigation of Optical Properties through Theoretical Calculations

Linear and Non-Linear Optical Properties (Polarizability and Hyperpolarizability)

Theoretical calculations are a powerful tool for predicting the optical properties of a molecule. For this compound, these calculations would focus on its response to an external electric field, as found in light.

Linear Optical Properties: The primary parameter of interest here is polarizability (α). This property describes the ease with which the electron cloud of the molecule can be distorted by an electric field. It is fundamental to understanding the refractive index and absorption characteristics of the material.

Non-Linear Optical Properties: Of significant interest for advanced materials applications are the non-linear optical (NLO) properties, quantified by hyperpolarizabilities (β, γ, etc.). These properties describe the non-linear response of the molecule to intense light, leading to phenomena such as frequency doubling and optical switching. The presence of the benzene (B151609) ring and the ether linkages suggests that this molecule could exhibit interesting NLO behavior, but without specific calculations, this remains speculative. Research on similar benzene derivatives has indicated that side groups can significantly influence NLO responses. nih.gov

Future computational studies employing methods such as Density Functional Theory (DFT) would be required to generate the data necessary to populate the following conceptual data tables.

Table 1: Hypothetical Conformational Energy Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°C-O-C-C) |

| Global Minimum | 0.00 | Data Not Available | Data Not Available |

| Local Minimum 1 | Data Not Available | Data Not Available | Data Not Available |

| Local Minimum 2 | Data Not Available | Data Not Available | Data Not Available |

| Transition State 1 | Data Not Available | Data Not Available | Data Not Available |

Table 2: Hypothetical Calculated Optical Properties for this compound

| Property | Calculated Value | Units |

| Mean Polarizability (α) | Data Not Available | a.u. |

| First Hyperpolarizability (β) | Data Not Available | a.u. |

| Second Hyperpolarizability (γ) | Data Not Available | a.u. |

Synthesis and Characterization of Advanced Derivatives and Analogues of 1 4 Bromobutoxy 3 Hexyloxy Benzene

Functionalization at the Bromine-Substituted Butoxy Chain

The primary alkyl bromide of the butoxy chain in 1-(4-bromobutoxy)-3-(hexyloxy)benzene is a prime site for nucleophilic substitution reactions, typically following an SN2 mechanism. youtube.comlibretexts.org This allows for the introduction of a wide array of functional groups, transforming the molecule into a more complex derivative suitable for further applications. The general scheme involves the displacement of the bromide ion, an excellent leaving group, by a nucleophile. youtube.com

Common transformations include:

Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) readily converts the bromo group to an azido (B1232118) group (-N₃). This transformation is highly efficient and provides a "clickable" handle for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioorthogonal chemistry and materials science. beilstein-journals.orgnih.gov

Cyanide Substitution: The introduction of a nitrile group (-CN) can be achieved using sodium or potassium cyanide. This extends the carbon chain by one and provides a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Thiolation: Reaction with thiourea (B124793) followed by hydrolysis, or with a sodium alkanethiolate, introduces a thiol (-SH) or thioether (-SR) group, respectively. These sulfur-containing compounds are useful in surface chemistry, particularly for binding to gold nanoparticles.

The table below summarizes typical conditions for these nucleophilic substitution reactions.

| Target Functional Group | Reagent | Solvent | Typical Conditions | Reference |

| Azide (-N₃) | Sodium Azide (NaN₃) | DMF | 60-80 °C, 12-24 h | beilstein-journals.org |

| Nitrile (-CN) | Sodium Cyanide (NaCN) | DMSO | 90 °C, 12 h | |

| Thiol (-SH) | 1. Thiourea2. NaOH(aq) | Ethanol | Reflux, then hydrolysis | |

| Amine (-NH₂) | 1. Potassium Phthalimide2. Hydrazine | DMF | 1. 90 °C2. Reflux |

These functionalization reactions are generally high-yielding and demonstrate the utility of the bromobutoxy chain as a versatile anchor for molecular elaboration.

Structural Modifications of the Hexyloxy Chain and its Impact

While the bromobutoxy chain offers a site for reactive modification, the hexyloxy chain primarily plays a structural role, influencing the molecule's physical properties such as solubility, viscosity, and self-assembly behavior. Modifications to this chain are typically incorporated during the initial synthesis of the parent molecule, for instance, by reacting 3-hydroxyphenoxy-bromobutane with a different 1-bromoalkane (e.g., 1-bromooctane, 1-bromodecane) instead of 1-bromohexane.

The length of this alkyl chain has a profound impact on the material's properties, a principle widely exploited in the field of liquid crystals and self-assembling systems. mdpi.comrsc.org

Solubility: Increasing the alkyl chain length generally enhances solubility in nonpolar organic solvents.

Mesophase Behavior: For molecules designed to exhibit liquid crystalline properties, the alkyl chain length is a critical determinant of the type of mesophase (e.g., nematic, smectic) and the transition temperatures between these phases. researchgate.netsemanticscholar.org Longer chains tend to promote more ordered smectic phases due to increased van der Waals interactions and can influence the clearing point (the temperature at which the material becomes an isotropic liquid). mdpi.comresearchgate.net

Self-Assembly: In supramolecular chemistry, the length of alkoxy chains can dictate the packing geometry in the solid state, influencing properties like thermochromism and fluorescence. acs.org

The following table illustrates the typical effect of increasing alkyl chain length on the phase transition temperatures of analogous calamitic (rod-shaped) liquid crystals.

| Alkyl Chain Length (n) | Crystal to Mesophase T (°C) | Mesophase to Isotropic T (°C) (Clearing Point) | Reference |

| 4 | 75 | 95 | mdpi.comrsc.org |

| 6 | 72 | 108 | mdpi.comrsc.org |

| 8 | 69 | 115 | mdpi.comrsc.org |

| 10 | 68 | 112 | mdpi.comrsc.org |

As the data suggests, there is often a non-linear relationship between chain length and clearing point, with an optimal length for thermal stability of the mesophase. rsc.org These principles would directly apply to analogues of this compound where the hexyloxy group is replaced by other alkoxy chains.

Synthesis of Polyaromatic Systems Incorporating Hexyloxy and Bromobutoxy Moieties

The benzene (B151609) core of this compound can be used as a building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). nih.gov PAHs are of significant interest for their applications in organic electronics. researchgate.netyoutube.com The alkoxy chains provide crucial solubility to these often-planar and aggregation-prone molecules.

The synthesis of such extended systems typically requires prior functionalization of the benzene ring to enable cross-coupling reactions. A common strategy involves the halogenation or borylation of the aromatic core. For example, bromination of the benzene ring would create a di- or tribromo-aromatic species, which can then undergo palladium-catalyzed coupling reactions like Suzuki or Stille coupling with other aromatic partners. researchgate.netrsc.org

Alternatively, the Scholl reaction, an oxidative cyclodehydrogenation, can be used to fuse aromatic rings together. researchgate.net A precursor oligophenylene, synthesized using the functionalized benzene unit, would be subjected to an oxidant like iron(III) chloride (FeCl₃) to induce intramolecular C-C bond formation, creating a large, planar PAH. The hexyloxy and bromobutoxy groups would remain as peripheral substituents, influencing the electronic properties and processability of the final material.

Integration into Macrocyclic and Supramolecular Frameworks

The unique functionalities of alkoxybenzene derivatives make them ideal precursors for constructing macrocyclic hosts, which are fundamental components of supramolecular chemistry.

Synthesis of Pillar[n]arene Derivatives from Related Bromobutoxybenzene Precursors

Pillar[n]arenes are a class of macrocycles composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges at their para-positions. sioc-journal.cn Their symmetrical, pillar-shaped structure and electron-rich cavity make them excellent hosts for a variety of guest molecules. ccspublishing.org.cnrsc.org The synthesis of pillararenes is typically achieved through the Lewis acid-catalyzed cyclooligomerization of 1,4-dialkoxybenzenes with an aldehyde source like paraformaldehyde. researchgate.netrsc.org

While this compound, being a meta-substituted arene, cannot directly form the backbone of a pillararene, a closely related precursor, such as 1-(4-bromobutoxy)-4-hexyloxybenzene , is an ideal monomer. The co-cyclization of this monomer, or its cyclization with a simpler 1,4-dialkoxybenzene, would yield a pillar novanet.ca- or pillar researchgate.netarene where one or more of the alkoxy groups is a bromobutoxy chain. rsc.org

This bromo-functionality on the rim of the pillararene is a powerful tool for "post-synthesis functionalization." rsc.orgacs.org It provides a reactive site for introducing other groups via nucleophilic substitution, as detailed in section 6.1, allowing for the fine-tuning of the macrocycle's properties without altering its core structure. acs.org

Self-Assembly and Host-Guest Chemistry of Derived Macrocycles

The host-guest chemistry of pillararenes is rich and varied. The electron-rich cavity of pillar novanet.caarenes, for example, is well-suited to bind neutral guests like linear alkanes or electron-deficient guests such as viologen derivatives. sioc-journal.cnrsc.org The binding is driven by a combination of C-H···π interactions, hydrophobic effects, and electrostatic interactions. ccspublishing.org.cn

Functional groups on the pillararene rim, installed via the bromobutoxy handle, can significantly influence this behavior:

Modulating Solubility: Introducing charged or polar groups can render the pillararene water-soluble, enabling guest recognition in aqueous media.

Creating Recognition Sites: A functional group can act as a secondary binding site, enhancing affinity or selectivity for specific guests.

Enabling Self-Assembly: If the functional group can act as a guest for another pillararene, it can lead to the formation of supramolecular polymers through self-assembly. ccspublishing.org.cn For example, a pillararene functionalized with an alkyl chain can thread into the cavity of another, forming linear or cross-linked networks.

The ability to precisely modify the periphery of these macrocycles using precursors with reactive handles like the bromobutoxy chain is a key strategy in the development of advanced functional materials, from sensors and molecular machines to drug delivery systems. novanet.ca

Potential Applications of 1 4 Bromobutoxy 3 Hexyloxy Benzene and Its Derivatives in Materials Science

Liquid Crystalline Materials Development

The development of liquid crystalline materials, particularly those with disc-like (discotic) shapes, is a vibrant area of research. These materials can self-assemble into ordered columnar structures that exhibit anisotropic properties, making them suitable for a range of applications.

Discotic liquid crystals are often based on a central aromatic core, such as triphenylene (B110318), to which several flexible side chains are attached. These side chains are crucial for the formation of the liquid crystalline phase. The synthesis of such materials often involves the coupling of smaller, functionalized benzene (B151609) derivatives.

While no direct synthesis of triphenylene-based discotic liquid crystals using 1-(4-Bromobutoxy)-3-(hexyloxy)benzene has been reported in the reviewed literature, the general synthetic strategies for similar compounds provide a clear blueprint. For instance, the synthesis of novel mixed-tail triphenylene discotic liquid crystals has been achieved by derivatizing tribromo-trialkoxytriphenylenes. rsc.org This suggests that a similar approach could be employed, where a molecule like this compound could be a key building block. The synthesis of triphenylene trimers through Suzuki-Miyaura cross-coupling reactions also highlights a viable pathway where bromo-functionalized precursors are essential. rsc.org

The general approach would involve the synthesis of a larger, disc-shaped core, potentially through the coupling of multiple units derived from this compound. The hexyloxy and butoxy chains would then act as the flexible periphery that drives the formation of columnar mesophases.

| Potential Synthetic Route | Key Intermediates/Reactants | Expected Product |

| Suzuki-Miyaura Coupling | This compound derived boronic acid, a poly-halogenated aromatic core | Asymmetrically substituted triphenylene derivative |

| Oxidative Cyclodehydrogenation | A terphenyl derivative synthesized from this compound | Hexa-alkoxy-substituted triphenylene |

A key feature of columnar liquid crystals is their ability to transport charge along the stacked aromatic cores. This one-dimensional charge transport is highly anisotropic, meaning it is significantly more efficient along the columns than perpendicular to them. This property is of great interest for applications in organic electronics.

Studies on triphenylene-based discotic liquid crystals have shown that charge carrier mobilities can be significant, although the transport mechanism can be complex and influenced by disorder within the columns. sciencechina.cn The nature of the side chains plays a crucial role in determining the packing of the molecules and, consequently, the efficiency of charge transport.

For a hypothetical discotic liquid crystal derived from this compound, the mixed-length alkoxy chains (hexyloxy and butoxy) could lead to interesting packing arrangements and potentially influence the charge transport properties. The investigation of these properties would typically involve techniques such as time-of-flight photoconductivity measurements to determine the charge carrier mobility along and perpendicular to the columnar axes. Theoretical studies are also instrumental in understanding the relationship between molecular structure and charge transport properties in such systems.

Organic Electronic Devices

The unique properties of materials derived from precursors like this compound make them promising candidates for use in various organic electronic devices.

While there is no specific literature on the use of this compound derivatives in OPVs, the general principles of OPV design suggest their potential. The development of high-efficiency organic solar cells often involves the use of novel donor and acceptor materials. rsc.org A triphenylene-based material derived from our target compound could potentially act as a donor material in a bulk heterojunction solar cell. The ability to tune the electronic properties through chemical modification of the side chains would be a key advantage in optimizing the performance of such a device.

The charge-transporting properties of discotic liquid crystals also make them relevant for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, they can be used as charge-transporting or emissive layers. The photophysical properties of triphenylene-based materials, such as their photoluminescence, are of particular interest for emissive applications. rsc.org

In OFETs, the high charge carrier mobility along the columns of a discotic liquid crystal can be exploited to create high-performance transistors. The ability to align the columns on a substrate is crucial for achieving optimal device performance.

For a material derived from this compound, its utility in OLEDs and OFETs would depend on its specific electronic and photophysical properties, such as its HOMO/LUMO energy levels, charge carrier mobility, and emission spectrum. These properties would need to be experimentally determined.

| Device | Potential Role of Derivative | Key Property |

| Organic Photovoltaic Cell | Hole-transporting layer / Donor material | High hole mobility, appropriate energy levels |

| Organic Light-Emitting Diode | Charge-transporting layer / Emissive layer | High charge mobility, efficient photoluminescence |

| Organic Field-Effect Transistor | Active semiconductor layer | High charge carrier mobility |

Polymer Chemistry and Monomer Applications

The presence of a reactive bromobutoxy group in this compound opens up possibilities for its use as a monomer in polymer chemistry. This reactive handle can be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ether, allowing the molecule to be incorporated into a polymer backbone or as a side chain.

For example, the bromo group could be substituted with a methacrylate (B99206) or acrylate functionality via reaction with the corresponding salt. The resulting monomer could then be polymerized to create a side-chain liquid crystalline polymer. Such polymers can combine the self-assembly properties of liquid crystals with the processability of polymers.

Furthermore, the bifunctional nature of a di-substituted derivative of this compound could be used in polycondensation reactions to create main-chain liquid crystalline polymers. The development of novel polymers is a significant area of research, with applications ranging from coatings to advanced electronics. advancedsciencenews.com The synthesis of nanoporous organic polymers through reactions involving bromo-functionalized monomers also highlights the versatility of such building blocks. rsc.orgresearchgate.net

Advanced Materials for Supramolecular Chemistry (beyond specific macrocycles)

The unique molecular architecture of this compound, featuring a semi-rigid aromatic core functionalized with two distinct and flexible alkoxy chains, one of which is terminated by a reactive bromine atom, makes it a compelling building block for the construction of advanced, non-macrocyclic supramolecular materials. The principles of molecular self-assembly, driven by a combination of subtle non-covalent interactions, can be harnessed to organize these molecules into highly ordered, functional architectures such as liquid crystals, organogels, and supramolecular polymers.

The self-assembly of such molecules is a complex process governed by the interplay of various intermolecular forces. The hexyloxy and bromobutoxy chains can induce amphiphilic character, leading to organization in response to solvent polarity. Furthermore, the bromine atom can participate in halogen bonding, a directional interaction with electron-rich atoms, while the aromatic rings can engage in π-π stacking. The conformational flexibility of the alkoxy chains also plays a crucial role in determining the final packing arrangement.

Derivatives of 1,3-dialkoxybenzene are known to exhibit liquid crystalline properties, a state of matter with properties intermediate between those of conventional liquids and solid crystals. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of long-range orientational order. The specific type of liquid crystal phase (e.g., nematic, smectic, or columnar) is dictated by the molecular shape and the nature of the intermolecular interactions.

For a molecule like this compound, the anisometric molecular shape, arising from the linear alkoxy chains, is a key prerequisite for the formation of liquid crystalline phases. The dissimilar lengths of the butoxy and hexyloxy chains can lead to complex phase behavior. Research on related calamitic (rod-like) and bent-core nematics has shown that variations in molecular structure and the resulting elastic anisotropy significantly influence their properties. For instance, nematics composed of bent-shaped molecules can exhibit anomalously low bend elastic constants, which affects their response to electric fields. While direct studies on the liquid crystalline behavior of this compound are not prevalent, the structural motifs present suggest a strong potential for the formation of such mesophases.

| Structural Feature | Influence on Liquid Crystal Formation |

| 1,3-Disubstituted Benzene Core | Induces a bent molecular geometry. |

| Hexyloxy Chain | Contributes to the overall molecular length and flexibility, promoting mesophase formation. |

| Bromobutoxy Chain | Affects molecular polarity and can participate in specific intermolecular interactions (halogen bonding). |

| Flexible Alkoxy Chains | Allows for conformational adjustments necessary for ordered packing in the liquid crystalline state. |

This table illustrates the potential contributions of different structural components of this compound to the formation of liquid crystalline phases.

The ability of this compound and its derivatives to form extended networks through non-covalent interactions also positions them as candidates for the creation of supramolecular gels and polymers. Organogelators are low-molecular-weight compounds that can immobilize a large volume of an organic solvent at low concentrations by self-assembling into a three-dimensional network.

The self-assembly process in this context is highly sensitive to subtle changes in molecular structure. Studies on phenylalanine derivatives have demonstrated that side-chain halogenation can have a profound impact on their self-assembly and gelation behavior, leading to the formation of diverse nanostructures such as fibrils, nanoribbons, and nanotubes. rsc.org The bromine atom in this compound can similarly direct self-assembly through halogen bonding, contributing to the formation of fibrous networks that entrap solvent molecules, leading to gelation.

Furthermore, the terminal bromine atom provides a reactive handle for the synthesis of supramolecular polymers. Through nucleophilic substitution reactions, the bromobutoxy group can be modified to introduce recognition motifs, such as hydrogen-bonding units or metal-coordinating ligands. This allows for the programmed assembly of the monomer units into long, polymer-like chains held together by non-covalent bonds. Amphiphilic poly(aryl ether)-based dendrimers, for example, have been shown to self-assemble into nanomicelles that can act as drug carriers. nih.gov This highlights the potential for derivatives of this compound to be used in the development of functional soft materials with applications in areas such as drug delivery and tissue engineering.

| Interaction Type | Role in Supramolecular Assembly | Potential Material |

| Halogen Bonding | Directional interaction involving the bromine atom, promoting linear or networked assemblies. | Organogels, Supramolecular Polymers |

| Van der Waals Forces | Between the flexible alkoxy chains, contributing to the stability of the assembled structures. | Organogels, Liquid Crystals |

| π-π Stacking | Between the aromatic benzene rings, leading to ordered columnar or lamellar structures. | Liquid Crystals, Supramolecular Polymers |

| Dipole-Dipole Interactions | Arising from the ether linkages and the C-Br bond, influencing molecular packing. | Organogels, Liquid Crystals |

This table summarizes the key non-covalent interactions that could drive the self-assembly of this compound into advanced supramolecular materials.

Future Research Directions and Outlook for 1 4 Bromobutoxy 3 Hexyloxy Benzene Research

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of 1-(4-Bromobutoxy)-3-(hexyloxy)benzene, like many ethers, often relies on the Williamson ether synthesis. This classical method, while effective, can present environmental and efficiency challenges, including the use of harsh solvents, high temperatures, and the generation of salt byproducts. Future research is poised to address these limitations through the adoption of green chemistry principles.

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave irradiation offers a promising alternative to conventional heating methods. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. This technique's efficient heat transfer can lead to cleaner reactions with fewer side products.

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts can enhance the efficiency of the Williamson ether synthesis by facilitating the reaction between water-soluble and organic-soluble reactants. crdeepjournal.orgalfachemic.comtandfonline.com This can enable the use of milder reaction conditions and reduce the need for anhydrous solvents. Quaternary ammonium and phosphonium salts are common phase-transfer catalysts that can shuttle the phenoxide ion into the organic phase to react with the alkyl halide. crdeepjournal.orgalfachemic.com

Biocatalysis: The exploration of enzymatic pathways for the O-alkylation of phenols represents a frontier in green ether synthesis. Biocatalysts operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby minimizing waste and energy consumption. While specific enzymes for the synthesis of this particular compound are yet to be identified, the broader field of biocatalytic alkylation is a vibrant area of research.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. |

| Phase-Transfer Catalysis | Milder reaction conditions, reduced need for hazardous solvents, improved reaction rates. |

| Biocatalysis | Environmentally benign (aqueous media, mild temperatures), high selectivity, reduced byproducts. |

Exploration of Novel Spectroscopic Characterization Techniques for Dynamic Systems

The structure of this compound, with its flexible butoxy and hexyloxy chains, presents an excellent opportunity for the application of advanced spectroscopic techniques to study its dynamic behavior.

Future research in this area could involve:

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is exceptionally well-suited for studying the conformational dynamics of flexible molecules. unibas.it Variable temperature NMR studies could provide quantitative data on the rotational barriers of the C-O bonds and the conformational exchange rates of the alkyl chains. Such studies would offer a deeper understanding of the molecule's solution-state behavior and its conformational landscape.

Ultrafast Transient Absorption Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can probe the electronic and vibrational dynamics of molecules on extremely short timescales. While less common for this class of molecule, it could provide insights into energy relaxation pathways and excited-state dynamics, which would be particularly relevant if the molecule were to be incorporated into photoactive materials.

Terahertz (THz) Spectroscopy: This low-frequency spectroscopic technique is highly sensitive to intermolecular interactions and collective vibrational modes. spectroscopyonline.comresearchgate.net Given that dialkoxybenzene derivatives with long alkyl chains are known to exhibit liquid crystalline properties, THz spectroscopy could be a powerful tool to investigate the intermolecular dynamics and ordering in potential mesophases of this compound and its analogues. spectroscopyonline.comresearchgate.net

| Spectroscopic Technique | Information Obtainable for this compound |

| Dynamic NMR Spectroscopy | Conformational exchange rates, rotational energy barriers of alkoxy chains, solution-state dynamics. |

| Ultrafast Transient Absorption Spectroscopy | Excited-state dynamics, energy relaxation pathways. |

| Terahertz (THz) Spectroscopy | Intermolecular interactions, collective vibrational modes in condensed phases, characterization of potential liquid crystalline phases. |

Advanced Computational Modeling for Complex Molecular Interactions

Computational chemistry offers powerful tools to complement experimental studies and provide a deeper understanding of the molecular properties and interactions of this compound.

Future computational research should focus on:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational preferences, flexibility, and interactions with surrounding molecules or a solvent. researchgate.net For a molecule with the potential to form liquid crystals, MD simulations are invaluable for predicting and understanding the self-assembly process and the structure of the resulting mesophases. researchgate.net

Density Functional Theory (DFT) Calculations: DFT methods can be employed to accurately calculate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule. nih.gov These calculations can aid in the interpretation of experimental spectra (e.g., NMR, IR) and provide insights into the molecule's reactivity and the nature of its intermolecular interactions. nih.gov

| Computational Method | Predicted Properties for this compound |

| Molecular Dynamics (MD) Simulations | Conformational landscape, flexibility of alkyl chains, potential for self-assembly and liquid crystal formation, interactions in solution. |

| Density Functional Theory (DFT) Calculations | Electronic structure, optimized geometry, predicted spectroscopic data (NMR, IR), reactivity indices. |

Diversification of Applications in Emerging Smart Materials and Sensing Technologies

The unique combination of a rigid aromatic core and flexible, functionalizable side chains in this compound makes it an attractive building block for a variety of advanced materials.

Promising future applications to be explored include:

Liquid Crystals: The molecular structure is suggestive of potential liquid crystalline behavior. The presence of two flexible alkoxy chains attached to a central benzene (B151609) ring is a common motif in calamitic (rod-like) liquid crystals. The terminal bromo group on the butoxy chain provides a handle for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored liquid crystalline properties. Research into the phase behavior of this compound and its derivatives could lead to new materials for displays and optical devices. researchgate.net

Stimuli-Responsive Materials: The bromo-functionalized chain can be used to anchor the molecule to polymer backbones or other scaffolds, creating materials that can respond to external stimuli such as light, temperature, or pH. For example, incorporating this unit into a polymer network could lead to materials with tunable mechanical or optical properties. The aromatic ether core could also be modified to include photo-switchable moieties, leading to light-responsive liquid crystals. nih.govwikipedia.orgrsc.orgarxiv.org

Fluorescent Chemosensors: Aromatic ethers can serve as components of fluorescent probes. ijirmps.org The 1,3-disubstitution pattern on the benzene ring could be exploited in the design of "lariat ether" type structures, where the alkoxy chains and additional functionalities can form a cavity for the selective binding of ions. nih.gov The bromo group allows for the attachment of a fluorophore, and binding of a target analyte within the created cavity could lead to a detectable change in the fluorescence signal. ijirmps.org

Ion-Selective Sensors: Building on the lariat ether concept, the flexible chains could be modified to create a specific binding site for metal cations or other small molecules. nih.govrsc.org The design of such molecules could lead to the development of selective sensors for environmental or biological monitoring. researchgate.net

| Application Area | Potential Role of this compound |

| Liquid Crystals | Precursor for calamitic liquid crystals with tunable properties due to the functionalizable bromo group. |

| Stimuli-Responsive Materials | Building block for polymers and other materials that respond to light, heat, or pH. |

| Fluorescent Chemosensors | Core structure for the design of fluorescent probes for ion or molecule detection. |

| Ion-Selective Sensors | Precursor for lariat ether-type receptors for the selective binding and sensing of specific ions. |

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Bromobutoxy)-3-(hexyloxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example:

Etherification : React 3-(hexyloxy)phenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromobutoxy group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Recrystallization in ethanol may improve purity.

- Key Parameters : Temperature (80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 phenol to dibromobutane) are critical for yield optimization.

- References : Similar bromobutoxy derivatives are synthesized via analogous methods .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Analytical Techniques :

- NMR : H and C NMR to confirm substituent positions (e.g., δ 3.4–3.8 ppm for ether-linked CH₂ groups).

- HPLC/MS : High-resolution mass spectrometry for molecular weight verification (theoretical [M+H]⁺ = 339.23).

- Elemental Analysis : Match experimental C, H, Br, O percentages to theoretical values (C: 56.65%, H: 7.14%, Br: 18.85%, O: 17.36%).

- References : Structural validation aligns with protocols for related brominated ethers .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for hexyloxy- and bromobutoxy-substituted analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare IC₅₀ values of analogs (e.g., 1-(4-Bromobutoxy)-3-methylbenzene vs. cytotoxic chalcone derivatives with hexyloxy groups).

- Data Normalization : Account for differences in cell lines (e.g., MCF7 vs. HEP2) and assay conditions (e.g., incubation time, solvent controls).

- Example : A chalcone derivative with a hexyloxy group showed IC₅₀ = 14.75 µg/mL against MCF7, while optimized bromobutoxy analogs may require lower concentrations due to enhanced lipophilicity .

- References : Cytotoxicity discrepancies are addressed in .

Q. How does conformational analysis via X-ray crystallography inform the design of this compound derivatives?

- Methodological Answer :

- Crystallographic Insights :

- Dihedral Angles : Determine spatial alignment of substituents (e.g., hexyloxy vs. bromobutoxy groups).

- Packing Effects : Analyze intermolecular interactions (e.g., van der Waals forces between alkyl chains) influencing solubility and bioavailability.

- Case Study : In (E)-1-[4-(Hexyloxy)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one, the alkoxy chain adopts a zigzag conformation with torsion angles critical for bioactivity .

- References : provides a framework for crystallographic analysis.

Key Research Challenges

- Synthetic Yield Optimization : Competing side reactions (e.g., over-alkylation) may reduce yields; use phase-transfer catalysts or microwave-assisted synthesis for efficiency .

- Biological Activity Interpretation : Hexyloxy chains enhance membrane permeability but may reduce aqueous solubility, requiring formulation adjustments (e.g., nanoemulsions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.